molecular formula C8H9N3OS B2416309 2-Hydrazino-5-methoxy-1,3-benzothiazole CAS No. 80945-74-0

2-Hydrazino-5-methoxy-1,3-benzothiazole

Cat. No.: B2416309
CAS No.: 80945-74-0
M. Wt: 195.24
InChI Key: QIVKJRKJMPQOCD-UHFFFAOYSA-N
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Description

2-Hydrazino-5-methoxy-1,3-benzothiazole is a heterocyclic compound with the molecular formula C8H9N3OS. It is a derivative of benzothiazole, which is an aromatic compound containing both nitrogen and sulfur atoms in its structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazino-5-methoxy-1,3-benzothiazole typically involves the reaction of 2-mercapto-5-methoxybenzothiazole with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazino-5-methoxy-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzothiazole derivatives .

Scientific Research Applications

2-Hydrazino-5-methoxy-1,3-benzothiazole has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydrazino-5-methoxy-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydrazinyl-6-methoxy-1,3-benzothiazole
  • 2-Mercapto-5-methoxybenzothiazole
  • 5-Methoxy-1,3-benzothiazole

Uniqueness

2-Hydrazino-5-methoxy-1,3-benzothiazole is unique due to its specific hydrazino and methoxy substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(5-methoxy-1,3-benzothiazol-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS/c1-12-5-2-3-7-6(4-5)10-8(11-9)13-7/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVKJRKJMPQOCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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